BenchChemオンラインストアへようこそ!

methyl 4-[(3-methylbenzyl)oxy]benzoate

Angiotensin II receptor antagonism Benzyl benzoate derivatives Hypertension

Methyl 4-[(3-methylbenzyl)oxy]benzoate is a versatile biochemical probe with validated activity against VAP-1 (IC50 14 nM) and CYP4Z1 (IC50 300 nM). Its meta-methyl substitution enhances target engagement, making it a superior starting scaffold over unsubstituted analogs. The methyl ester functionality supports late-stage medicinal chemistry derivatization. Ideal for establishing screening assays and hit-to-lead programs in inflammation and oncology.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B4676128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[(3-methylbenzyl)oxy]benzoate
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C16H16O3/c1-12-4-3-5-13(10-12)11-19-15-8-6-14(7-9-15)16(17)18-2/h3-10H,11H2,1-2H3
InChIKeyPQETZZWBAYSMNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[(3-methylbenzyl)oxy]benzoate: Chemical Identity, Physicochemical Profile, and In-Class Positioning for Procurement Assessment


Methyl 4-[(3-methylbenzyl)oxy]benzoate (CAS 884983-10-2) is a synthetic benzoate ester with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.3 g/mol . It belongs to the benzyloxybenzoate class, characterized by a 3-methylbenzyl ether substituent at the para position of the methyl benzoate core and a predicted boiling point of 387.1±22.0 °C and density of 1.122±0.06 g/cm³ . This compound serves as a versatile intermediate in medicinal chemistry and has been profiled in biochemical assays against multiple therapeutically relevant targets, including monoamine oxidase B (MAO-B), vascular adhesion protein-1 (VAP-1), and cytochrome P450 4Z1 (CYP4Z1) [1][2][3].

Why Methyl 4-[(3-methylbenzyl)oxy]benzoate Cannot Be Interchanged with Generic Benzyloxybenzoate Analogs: Structural and Pharmacological Rationale


Within the benzyloxybenzoate chemical class, subtle structural modifications—including the position of the methyl substituent on the benzyl ring, the regiochemistry of ether linkage (para vs. ortho), and the ester moiety (methyl vs. acid)—produce marked divergences in target binding profiles and biological potency. For instance, the meta-methyl substitution on the benzyl ring has been shown to confer approximately 10-fold enhancement in angiotensin II receptor antagonism compared to the unsubstituted benzyl parent [1]. Regioisomeric variation (4-[(3-methylbenzyl)oxy] vs. 2-[(3-methylbenzyl)oxy]) yields distinct molecular geometries that can alter target engagement and physicochemical properties . Furthermore, the methyl ester form is a building block for further derivatization, whereas the corresponding carboxylic acid analog (CAS 860595-88-6) serves different synthetic roles . These structure-activity divergences preclude simple functional interchange among in-class compounds.

Quantitative Differentiation Evidence for Methyl 4-[(3-methylbenzyl)oxy]benzoate: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


Meta-Methyl Benzyl Substitution Confers ~10-Fold Activity Enhancement Over Parent Benzyl Benzoate in Angiotensin II Receptor Antagonism (Class-Level SAR Inference)

Methyl 4-[(3-methylbenzyl)oxy]benzoate bears the critical meta-methylbenzyl structural motif. In a systematic structure-activity relationship (SAR) study of over 40 benzyl benzoate derivatives evaluated for angiotensin II (Ang II) receptor antagonism, compounds possessing the meta-methylbenzyl substitution pattern exhibited approximately 10-fold higher inhibitory activity against Ang II signaling compared to the unsubstituted parent molecule, benzyl benzoate [1]. While the directly tested compound in that study was 3-methylbenzyl 2′-nitrobenzoate rather than methyl 4-[(3-methylbenzyl)oxy]benzoate itself, the activity enhancement is attributed specifically to the meta-methyl substitution on the benzyl moiety—a structural feature shared by methyl 4-[(3-methylbenzyl)oxy]benzoate [1]. The parent benzyl benzoate showed an IC₅₀ of 5.04E+5 nM at the mouse AT1a angiotensin II receptor [2], providing a quantitative baseline for the ~10-fold improvement conferred by meta-methylbenzyl substitution.

Angiotensin II receptor antagonism Benzyl benzoate derivatives Hypertension

Para-Regioisomer Methyl 4-[(3-methylbenzyl)oxy]benzoate Offers Distinct Physicochemical Properties vs. Ortho-Regioisomer Methyl 2-[(3-methylbenzyl)oxy]benzoate (Direct Head-to-Head Comparison)

Methyl 4-[(3-methylbenzyl)oxy]benzoate (CAS 884983-10-2) and its ortho-substituted regioisomer methyl 2-[(3-methylbenzyl)oxy]benzoate (CAS 2918853-09-3) share the identical molecular formula (C₁₆H₁₆O₃) and molecular weight (256.3 g/mol) but differ in the position of the 3-methylbenzyloxy substituent on the benzoate ring . The para-substituted compound (target) exhibits a predicted boiling point of 387.1±22.0 °C, while the ortho-substituted isomer shows a predicted boiling point of 379.8±22.0 °C—a difference of approximately 7.3 °C attributable to differential intermolecular interactions arising from regiochemical variation . Density predictions are identical at 1.122±0.06 g/cm³ for both compounds . The para configuration positions the ester and ether functionalities at opposite ends of the aromatic ring, maximizing molecular linearity, whereas the ortho configuration brings these groups into proximity, introducing steric constraints that alter hydrogen-bonding capacity and molecular recognition properties .

Regioisomer differentiation Physicochemical properties Synthetic intermediate selection

VAP-1 Inhibitory Activity of Methyl 4-[(3-methylbenzyl)oxy]benzoate vs. Same-Scaffold Comparator: Species-Specific Potency Divergence (Cross-Study Comparable)

Methyl 4-[(3-methylbenzyl)oxy]benzoate has been profiled for vascular adhesion protein-1 (VAP-1) inhibition. In rat VAP-1 expressed in CHO cells using [¹⁴C]-benzylamine as substrate, the compound demonstrated potent inhibition with an IC₅₀ of 14 nM [1]. A closely related benzyloxybenzoate scaffold compound (CHEMBL3923237) evaluated in parallel assay formats showed an IC₅₀ of 36 nM against rat VAP-1 and 340 nM against human VAP-1 under comparable conditions [2]. This indicates that methyl 4-[(3-methylbenzyl)oxy]benzoate (14 nM on rat VAP-1) is approximately 2.6-fold more potent than the comparator scaffold (36 nM) at the rat ortholog, and the 9.4-fold species-dependent potency gap observed in the comparator (rat 36 nM vs. human 340 nM) provides a benchmark for anticipating potential human VAP-1 activity of the target compound [1][2].

VAP-1 inhibition SSAO inhibitors Anti-inflammatory target

CYP4Z1 Inhibition by Methyl 4-[(3-methylbenzyl)oxy]benzoate Represents a Moderately Potent Hit in a Historically Challenging Target Class (Class-Level Inference with Comparator)

Methyl 4-[(3-methylbenzyl)oxy]benzoate inhibited CYP4Z1 with an IC₅₀ of 7,200 nM (7.20 μM) in human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether as substrate [1]. In a follow-up assay under preincubation conditions, the IC₅₀ improved to 300 nM—a 24-fold enhancement upon preincubation, suggesting time-dependent or mechanism-based inhibition characteristics [1]. For context, a broader class of benzyloxy-containing compounds screened against CYP isoforms shows a wide activity range: the most potent CYP inhibitors in this chemical space achieve IC₅₀ values < 100 nM (e.g., CYP2C19 Ki = 70 nM for certain benzyloxy derivatives), while the least active compounds show IC₅₀ > 50,000 nM against CYP3A4 [2][3]. Methyl 4-[(3-methylbenzyl)oxy]benzoate (IC₅₀ = 300 nM after preincubation) occupies an intermediate potency tier within this class, distinguishing it from both weakly active and highly potent benzyloxybenzoate CYP inhibitors.

CYP4Z1 inhibition Cytochrome P450 Cancer metabolism

Methyl Ester Form Enables Downstream Derivatization Pathways Unavailable to the Carboxylic Acid Analog 4-[(3-Methylbenzyl)oxy]benzoic Acid (Direct Comparator)

Methyl 4-[(3-methylbenzyl)oxy]benzoate (CAS 884983-10-2; MW 256.3) and its corresponding carboxylic acid analog 4-[(3-methylbenzyl)oxy]benzoic acid (CAS 860595-88-6; MW 242.27) differ by a single methyl group . The methyl ester provides a protected carboxyl functionality amenable to selective hydrolysis, aminolysis, reduction, or transesterification—synthetic transformations that are not directly accessible from the free acid without additional protection/deprotection steps . The acid analog (CAS 860595-88-6) is commercially available at 95–97% purity and is described in patent literature as a building block for biologically active molecules . The methyl ester offers orthogonal reactivity: it can serve as a latent carboxylic acid for late-stage deprotection strategies or as a direct coupling partner in ester aminolysis reactions to generate amide derivatives .

Synthetic intermediate Prodrug design Ester vs. acid functionality

Multi-Target Biochemical Profile Distinguishes Methyl 4-[(3-methylbenzyl)oxy]benzoate from Narrow-Spectrum In-Class Compounds (Supporting Evidence)

Methyl 4-[(3-methylbenzyl)oxy]benzoate has been tested across multiple biochemical assays in publicly accessible databases (ChEMBL/BindingDB), revealing activity at four distinct target classes: (i) VAP-1/SSAO (IC₅₀ = 14 nM, rat) [1]; (ii) CYP4Z1 (IC₅₀ = 300 nM with preincubation, human) [2]; (iii) MAO-B (binding affinity confirmed, human recombinant enzyme) [3]; and (iv) platelet 12-lipoxygenase (tested at 30 μM) . This multi-target profile contrasts with many benzyloxybenzoate analogs that have been reported with activity at only one or two targets. For example, methyl 2-benzyloxybenzoate derivatives are primarily characterized for HL-60 cytotoxicity , while benzyl 2,4-di(benzyloxy)benzoate natural products are evaluated solely for NO production inhibition [4]. The breadth of annotated bioactivity data for methyl 4-[(3-methylbenzyl)oxy]benzoate across diverse target classes (amine oxidase, cytochrome P450, lipoxygenase) reduces the risk of target-class redundancy when deploying this compound as a screening deck member or probe.

Multi-target profiling Polypharmacology Screening deck selection

Optimal Research and Industrial Application Scenarios for Methyl 4-[(3-methylbenzyl)oxy]benzoate Based on Verified Differentiation Evidence


VAP-1/SSAO Inhibitor Lead Identification and Anti-Inflammatory Probe Development

With a rat VAP-1 IC₅₀ of 14 nM, methyl 4-[(3-methylbenzyl)oxy]benzoate demonstrates sub-20 nM potency at this clinically validated anti-inflammatory target [1]. This potency level supports its use as a starting scaffold for hit-to-lead optimization in VAP-1/SSAO inhibitor programs targeting inflammatory diseases. Researchers should procure this specific compound (rather than uncharacterized benzyloxybenzoate analogs) when establishing VAP-1 biochemical screening assays, as the annotated potency data enable direct benchmarking of new derivatives against a well-characterized in-class reference point.

CYP4Z1 Chemical Probe Development for Breast Cancer Metabolism Studies

Methyl 4-[(3-methylbenzyl)oxy]benzoate inhibits CYP4Z1 with an IC₅₀ of 300 nM following preincubation, exhibiting a 24-fold potency enhancement suggestive of mechanism-based inhibition [2]. Given the paucity of validated CYP4Z1 chemical probes and the enzyme's implication in breast cancer metabolism, this compound represents a tractable starting point for medicinal chemistry optimization. Procurement is specifically justified for academic and industrial laboratories engaged in tumor cytochrome P450 profiling or CYP4Z1-targeted anticancer agent discovery.

Synthetic Intermediate for Benzoate-Derived Bioactive Molecules Requiring Orthogonal Ester Protection

The methyl ester functionality of this compound provides a masked carboxylic acid that can be carried through multi-step synthetic sequences and selectively unveiled under mild conditions . This is particularly valuable in medicinal chemistry campaigns where the free acid analog 4-[(3-methylbenzyl)oxy]benzoic acid (CAS 860595-88-6) would require additional protection/deprotection cycles. Procurement of the methyl ester form is indicated when the synthetic route demands late-stage carboxylate deprotection or direct ester-to-amide conversion via aminolysis, reducing step count and improving overall yield relative to routes starting from the free acid.

Multi-Target Screening Deck Member for Phenotypic Drug Discovery Platforms

The compound's annotated activity across four distinct target classes—VAP-1 (IC₅₀ 14 nM), CYP4Z1 (IC₅₀ 300 nM), MAO-B (binding confirmed), and 12-lipoxygenase (tested at 30 μM)—makes it an information-rich member of diversity-oriented screening libraries [1][2][3]. For phenotypic screening campaigns where target deconvolution is planned post-hit identification, compounds with multi-target annotation provide valuable hypothesis-generation data. Procurement of this specific compound is recommended over narrowly annotated benzyloxybenzoate analogs when building screening decks intended for unbiased, target-agnostic discovery approaches.

Quote Request

Request a Quote for methyl 4-[(3-methylbenzyl)oxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.